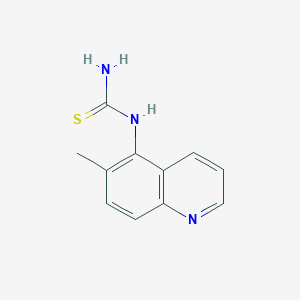

(6-メチルキノリン-5-イル)チオ尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Methylquinolin-5-yl)thiourea is a compound with a unique structure. It has a molecular formula of C11H11N3S and a molecular weight of 217.29. It is a powder in physical form .

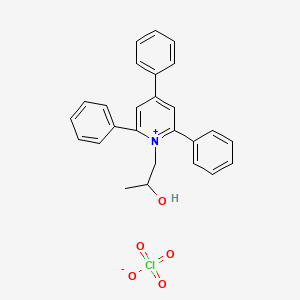

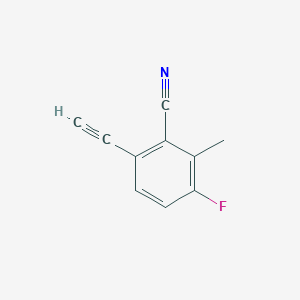

Molecular Structure Analysis

The molecular structure of (6-Methylquinolin-5-yl)thiourea is characterized by the presence of a quinoline ring, a thiourea group, and a methyl group. The quinoline ring is a nitrogen-containing bicyclic compound .Chemical Reactions Analysis

Thiourea derivatives, including (6-Methylquinolin-5-yl)thiourea, can participate in various chemical reactions. For instance, they can react with HCN to form cyanohydrins .Physical and Chemical Properties Analysis

(6-Methylquinolin-5-yl)thiourea is a powder in physical form . Its molecular weight is 217.29.科学的研究の応用

抗菌特性

“(6-メチルキノリン-5-イル)チオ尿素”を含むチオ尿素誘導体は、顕著な抗菌特性を示すことが判明しています 。そのため、新しい抗菌薬の開発における潜在的な候補となっています。

抗酸化特性

これらの化合物は、抗酸化特性でも知られています 。酸化ストレスによって引き起こされる病気の治療法の開発に役立つ可能性があります。

抗がん用途

チオ尿素誘導体は、がん研究分野で潜在能力を示しています 。より効果的かつ選択的な抗がん剤を開発するために使用できる可能性があります。

抗炎症用途

チオ尿素誘導体の抗炎症特性は、新しい抗炎症薬の開発における潜在的な候補となっています .

抗アルツハイマー用途

研究によると、チオ尿素誘導体はアルツハイマー病の治療に使用できる可能性があります 。この分野における可能性はまだ調査中です。

抗結核用途

チオ尿素誘導体は、結核の治療に潜在能力を示しています 。さらなる研究により、より効果的な抗結核薬を開発できる可能性があります。

抗マラリア用途

チオ尿素誘導体は、抗マラリア特性を持つことも判明しています 。これにより、新しい抗マラリア薬を開発する可能性が開かれます。

有機合成

チオ尿素とその誘導体は、有機合成反応において中間体として幅広く使用されています 。これは、化学分野において非常に用途の広い化合物となっています。

将来の方向性

(6-Methylquinolin-5-yl)thiourea, due to its unique structure, has attracted attention from researchers across various scientific fields. There is a continuous need for safer and more effective compounds in medicinal chemistry, and thiourea derivatives, including (6-Methylquinolin-5-yl)thiourea, could be further developed to explore their biological activity . The quinoline nucleus, present in the compound, is a focus of medicinal chemistry research, particularly in attempts to synthesize and investigate new structural prototypes with more effective antimicrobial and anticancer activity .

作用機序

Target of Action

Quinoline derivatives, which include (6-methylquinolin-5-yl)thiourea, are known to have a wide range of biological targets . They are utilized in various areas of medicine and are present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The activity of these derivatives depends on the substitution on the heterocyclic pyridine ring .

Biochemical Pathways

Given the wide range of biological activities of quinoline derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the wide range of biological activities of quinoline derivatives, it can be inferred that the compound could have various effects at the molecular and cellular level .

生化学分析

Biochemical Properties

(6-Methylquinolin-5-yl)thiourea is believed to interact with various enzymes, proteins, and other biomoleculesThey are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Cellular Effects

Quinoline derivatives are known to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of these compounds depends on the substitution on the heterocyclic pyridine ring .

Molecular Mechanism

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Dosage Effects in Animal Models

Thiourea and some monosubstituted thioureas are known to be toxic and tumorogenic .

Metabolic Pathways

Thiourea and its derivatives are known to undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule .

特性

IUPAC Name |

(6-methylquinolin-5-yl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-7-4-5-9-8(3-2-6-13-9)10(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWXJLDCVVZZIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)

![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2357223.png)

![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)

![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)